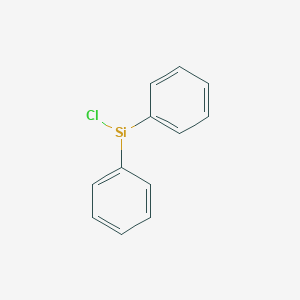

Chlorodiphenylsilane

Übersicht

Beschreibung

Chlorodiphenylsilane is an organosilicon compound that can be used as a protecting group for alcohols and amines. It is also used as a reagent in cross-coupling reactions. In addition, it is used as a precursor in the synthesis of various silicon-containing compounds .

Synthesis Analysis

The direct reduction of alcohols using chlorodiphenylsilane as a hydride source in the presence of a catalytic amount of indium trichloride is described. Benzylic alcohols, secondary alcohols, and tertiary alcohols were effectively reduced to give the corresponding alkanes in high yields .

Molecular Structure Analysis

Chlorodiphenylsilane has a molecular formula of C12H11ClSi and a molecular weight of 218.75 . The structure contains a total of 26 bonds; 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .

Chemical Reactions Analysis

Chlorodiphenylsilane is used in various chemical reactions. For instance, it is used in the direct reduction of alcohols, where it acts as a hydride source. This reaction is catalyzed by indium trichloride .

Physical And Chemical Properties Analysis

Chlorodiphenylsilane has a boiling point of 274.1±13.0 °C at 760 mmHg and a density of 1.118 g/mL at 25 °C . It has a refractive index of n20/D 1.578 (lit.) .

Wissenschaftliche Forschungsanwendungen

Protecting Group for Alcohols and Amines

Diphenylchlorosilane can be used as a protecting group for alcohols and amines . In organic synthesis, protecting groups are functional groups used to temporarily mask reactive groups to prevent unwanted reactions from occurring.

Reagent in Cross-Coupling Reactions

This compound is also used as a reagent in cross-coupling reactions . Cross-coupling reactions are valuable tools in organic chemistry for the creation of new carbon-carbon bonds, a key step in the synthesis of many chemical compounds.

Precursor in the Synthesis of Silicon-Containing Compounds

Diphenylchlorosilane serves as a precursor in the synthesis of various silicon-containing compounds . These compounds have a wide range of applications, including in the fields of electronics, materials science, and pharmaceuticals.

Selective Mono- and Di-Allylation and Allenylation of Chlorosilanes

It can be used as a reactant for the selective mono- and di-allylation and allenylation of chlorosilanes . This process allows for the synthesis of mono- or di-allylated or allenylation products, which can be used in further chemical reactions.

Responsive Coupling Agent for Functionalizing Silica Surfaces

Diphenylchlorosilane also acts as a responsive coupling agent for functionalizing silica surfaces . This application is particularly useful in the field of materials science, where functionalized surfaces can provide materials with unique properties.

Safety and Hazards

Chlorodiphenylsilane is known to cause severe skin burns and eye damage. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection. It should be used only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Diphenylchlorosilane, also known as Chlorodiphenylsilane, is an organosilicon compound that primarily targets alcohols and amines . It acts as a protecting group for these compounds, replacing the active hydrogen in silane-based compounds (such as hydrogen in hydroxyl, carboxyl, and amino groups) to form stable intermediates .

Mode of Action

The compound interacts with its targets by replacing the active hydrogen in silane-based compounds to form stable intermediates . This interaction is part of a protection and deprotection reaction, which has a high conversion rate, even leading to quantitative reactions . The compound is also used as a reagent in cross-coupling reactions .

Biochemical Pathways

Diphenylchlorosilane affects the biochemical pathways involved in the synthesis of various silicon-containing compounds . It can be used as a reactant for the selective mono- and di-allylation and allenylation of chlorosilanes in the presence of indium/base to synthesize mono- or di-allylated or allenylation products .

Result of Action

The result of Diphenylchlorosilane’s action is the formation of stable intermediates from silane-based compounds . These intermediates can then undergo further reactions. For example, it can be used in the synthesis of a host material for the fabrication of blue phosphorescent organic light-emitting diodes (OLEDs) .

Action Environment

The efficacy and stability of Diphenylchlorosilane can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of a base in the reaction environment . .

Eigenschaften

InChI |

InChI=1S/C12H10ClSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCITZMJNBYYMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883703 | |

| Record name | Benzene, 1,1'-(chlorosilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenylchlorosilane | |

CAS RN |

1631-83-0 | |

| Record name | Benzene, 1,1'-(chlorosilylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(chlorosilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(chlorosilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(diphenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

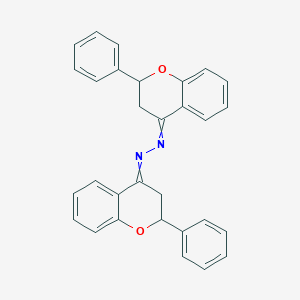

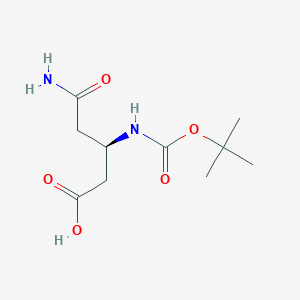

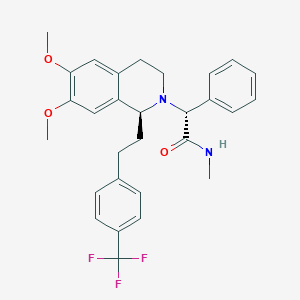

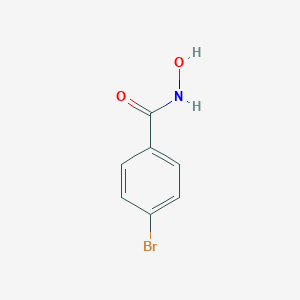

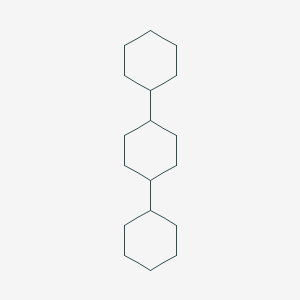

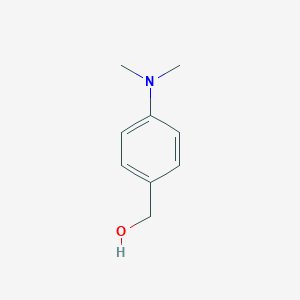

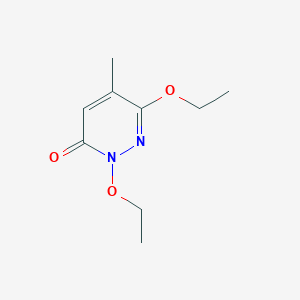

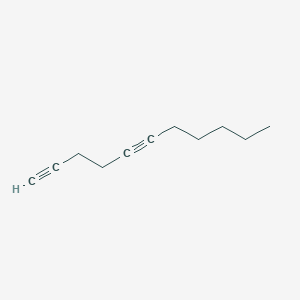

Feasible Synthetic Routes

Q & A

Q1: What is the key reaction Chlorodiphenylsilane is known for in organic synthesis?

A1: Chlorodiphenylsilane, in conjunction with Indium trichloride (InCl3) as a catalyst, offers a highly chemoselective method for the direct reduction of alcohols to alkanes []. This method has proven effective for various alcohols, including benzylic, secondary, and tertiary alcohols.

Q2: How does this reduction system compare to traditional methods using reagents like LiAlH4?

A2: The Chlorodiphenylsilane/InCl3 system exhibits remarkable chemoselectivity for hydroxyl groups, leaving other functional groups untouched. This is in stark contrast to traditional reducing agents like LiAlH4 or Zn/H+, which readily reduce a broader range of functional groups, such as esters, chloro, bromo, and nitro groups []. This selectivity makes Chlorodiphenylsilane/InCl3 a valuable tool for complex molecule synthesis where specific transformations are crucial.

Q3: Can you explain the mechanism of this reduction reaction using Chlorodiphenylsilane/InCl3?

A3: NMR studies have shed light on the reaction mechanism []. Initially, chlorodiphenylsilane reacts with the alcohol to form a hydrodiphenylsilyl ether intermediate. The InCl3 catalyst then acts as a Lewis acid, coordinating to the oxygen of the silyl ether to form an oxonium complex. This complex facilitates the cleavage of the C-O bond, with the silicon donating a hydride (H-) to the carbon, ultimately yielding the alkane product.

Q4: Beyond its use in alcohol reduction, has Chlorodiphenylsilane been employed in other synthetic applications?

A4: Yes, Chlorodiphenylsilane has shown utility in preparing unique organosilicon compounds. For instance, it serves as a crucial reagent in synthesizing 1,4-Bis(diphenylhydrosilyl)benzene, a compound known for its ability to reduce esters under radical conditions [].

Q5: Are there any reported applications of Chlorodiphenylsilane in material science?

A5: Research indicates that Chlorodiphenylsilane plays a role in synthesizing C60-silica hybrid materials []. Through hydrosilylation reactions, Chlorodiphenylsilane can be attached to C60 molecules, which can then be further processed via sol-gel techniques to produce hybrid C60-silica monoliths with potential applications in various fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.